Cas no 39012-20-9 (Picroside II)

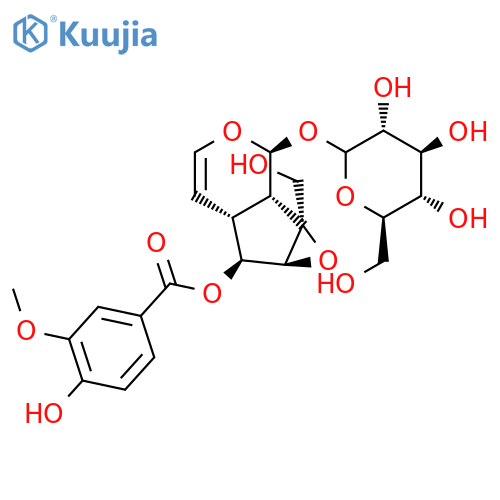

Picroside II structure

商品名:Picroside II

Picroside II 化学的及び物理的性質

名前と識別子

-

- 6-Vanilloylcatalpol

- 6'-VANILLOYL CATALPOL

- AMPHICOSIDE

- PICROSIDE II

- PICROSID II

- beta-d-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-[(4-hydroxy-3-methoxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl, [1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6aalpha)]-

- AMPHICOSIDE II

- PICROSIDE ò

- (1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6aalpha))-1a,1b,2,5a,6,6a-Hexahydro-6-((4-hydroxy-3-methoxybenzoyl)oxy)-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-c)pyran-2-yl-beta-D-glucopyranoside

- PICROSIDE II(AS) PrintBack

- Picroside-2

- Vanilloyl catalpol

- (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-Hexahydro-6-[(4-hydroxy-3-methoxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-β-D-glucopyranoside

- [ "" ]

- Picroside-II

- C23H28O13

- MEGxp0_001244

- V1555

- beta-D-Glucopyranoside,

- XX0PFP9RVI

- s3765

- NS00057203

- [2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate

- Picrosid II, HPLC Grade

- [2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate

- CHEBI:191155

- PicrosideII

- AKOS015896761

- CID 3081484

- 39012-20-9

- Picroside 2;Picroside-2;Picroside2;Picroside-II;PicrosideII;Picroside i inverted question mark A(2)

- AS-56421

- BCP29556

- 6-Vanillylcatalpol

- PD087315

- Picroside 2

- Picroside i inverted question mark A(2)

- Picroside

- [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate

- HY-N0408

- ACon1_001520

- 1961245-47-5

- CCG-269786

- .BETA.-D-GLUCOPYRANOSIDE, 1A,1B,2,5A,6,6A-HEXAHYDRO-6-((4-HYDROXY-3-METHOXYBENZOYL)OXY)-1A-(HYDROXYMETHYL)OXIRENO(4,5)CYCLOPENTA(1,2-C)PYRAN-2-YL, (1AS-(1A.ALPHA.,1B.BETA.,2.BETA.,5A.BETA.,6.BETA.,6A.ALPHA.))-

- CHEMBL510404

- NCGC00180420-01

- beta-D-Glucopyranoside, (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-hexahydro-6-((4-hydroxy-3-methoxybenzoyl)oxy)-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-C)pyran-2-yl

- Ampicoside

- NCGC00180420-03

- DTXSID30904845

- (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-Hexahydro-6-((4-hydroxy-3-methoxybenzoyl)oxy)-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-C)pyran-2-yl beta-D-glucopyranoside

- (1AS,1bS,2S,5aR,6S,6aS)-1a-(hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1a,1b,2,5a,6,6a-hexahydrooxireno[2',3':4,5]cyclopenta[1,2-c]pyran-6-yl 4-hydroxy-3-methoxybenzoate

- BRD-K40184968-001-01-7

- .BETA.-D-GLUCOPYRANOSIDE, (1AS,1BS,2S,5AR,6S,6AS)-1A,1B,2,5A,6,6A-HEXAHYDRO-6-((4-HYDROXY-3-METHOXYBENZOYL)OXY)-1A-(HYDROXYMETHYL)OXIRENO(4,5)CYCLOPENTA(1,2-C)PYRAN-2-YL

- (1AS,1BS,2S,5AR,6S,6AS)-1A,1B,2,5A,6,6A-HEXAHYDRO-6-((4-HYDROXY-3-METHOXYBENZOYL)OXY)-1A-(HYDROXYMETHYL)OXIRENO(4,5)CYCLOPENTA(1,2-C)PYRAN-2-YL .BETA.-D-GLUCOPYRANOSIDE

- EINECS 254-247-6

- AKOS037514782

- NCGC00180420-04

- UNII-XX0PFP9RVI

- CS-0008940

- Q-100453

- beta-D-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-((4-hydroxy-3-methoxybenzoyl)oxy)-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-c)pyran-2-yl, (1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6aalpha))-

- [2-(Hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate

- AKNILCMFRRDTEY-UHFFFAOYSA-N

- DB-049364

- Picroside II

-

- MDL: MFCD00017402

- インチ: 1S/C23H28O13/c1-31-12-6-9(2-3-11(12)26)20(30)34-18-10-4-5-32-21(14(10)23(8-25)19(18)36-23)35-22-17(29)16(28)15(27)13(7-24)33-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3/t10-,13-,14-,15-,16+,17-,18+,19+,21+,22+,23-/m1/s1

- InChIKey: AKNILCMFRRDTEY-NUGKWEEESA-N

- ほほえんだ: O1[C@@]2([H])[C@]([H])([C@]3([H])C([H])=C([H])O[C@]([H])([C@]3([H])[C@@]12C([H])([H])O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])OC(C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])=O

計算された属性

- せいみつぶんしりょう: 512.152991g/mol

- ひょうめんでんか: 0

- XLogP3: -1.4

- 水素結合ドナー数: 6

- 水素結合受容体数: 13

- 回転可能化学結合数: 8

- どういたいしつりょう: 512.152991g/mol

- 単一同位体質量: 512.152991g/mol

- 水素結合トポロジー分子極性表面積: 197Ų

- 重原子数: 36

- 複雑さ: 839

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 11

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 512.5

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.6600

- ふってん: 780.8 °C at 760 mmHg

- フラッシュポイント: 267.9 °C

- 屈折率: 1.681

- ようかいど: ethanol: soluble1mg/mL, clear, colorless

- PSA: 197.13000

- LogP: -2.01140

Picroside II セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: 24/25

- ちょぞうじょうけん:2-8°C

Picroside II 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0008940-250mg |

Picroside II |

39012-20-9 | 99.77% | 250mg |

$147.0 | 2022-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031620-100mg |

Picroside II |

39012-20-9 | 98% | 100mg |

¥828 | 2023-02-16 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2817-10 mg |

Picroside II |

39012-20-9 | 99.83% | 10mg |

¥1137.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2817-25 mg |

Picroside II |

39012-20-9 | 99.83% | 25mg |

¥2648.00 | 2021-09-23 | |

| TRC | P437640-50mg |

Picroside II |

39012-20-9 | 50mg |

$207.00 | 2023-05-17 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P817078-50mg |

Picroside II |

39012-20-9 | ≥98% (HPLC) | 50mg |

¥369.90 | 2022-09-28 | |

| S e l l e c k ZHONG GUO | S3765-25mg |

Picroside II |

39012-20-9 | 96.51% | 25mg |

¥3251.48 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89759-20MG |

Picroside II |

39012-20-9 | 20mg |

¥3377.03 | 2025-01-16 | ||

| TRC | P437640-25mg |

Picroside II |

39012-20-9 | 25mg |

$138.00 | 2023-05-17 | ||

| TRC | P437640-100mg |

Picroside II |

39012-20-9 | 100mg |

$339.00 | 2023-05-17 |

Picroside II サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:39012-20-9)Picroside II

注文番号:sfd19539

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:38

価格 ($):discuss personally

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

(CAS:39012-20-9)Amphicoside II

注文番号:TB03230

在庫ステータス:in Stock

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

清らかである:>98%

最終更新された価格情報:Tuesday, 21 January 2025 17:57

価格 ($):price inquiry

Picroside II 関連文献

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

39012-20-9 (Picroside II) 関連製品

- 86884-89-1([(2R)-2-methyloxiran-2-yl]methanol)

- 64461-95-6(Picroside III)

- 144049-72-9(b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-)

- 94-26-8(Butylparaben)

- 635-91-6(L-Aspartic Acid β-naphthylamide)

- 124168-04-3(b-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy ]-7-methylcyclopenta[c]pyran-1-yl, (1S,4aR,5R,7S,7aS)-)

- 1438-14-8(2-(1-Methylethyl)-oxirane)

- 27409-30-9(PICROSIDE I)

- 989-81-1(PicrosideⅠ)

- 6736-85-2(Catalposide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39012-20-9)Picroside II

清らかである:99%

はかる:1g

価格 ($):289.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:39012-20-9)Picroside II

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ